COX-2 Inhibition: Moderate but Defined Potency vs. Ibuprofen
3-Cyclobutylpropanoic acid inhibits COX-2 with an IC50 of 30,000 nM (30 µM) [1]. In a comparable in vitro enzymatic assay, the widely used NSAID ibuprofen inhibits COX-2 with an IC50 of 1,100 nM (1.1 µM), indicating that 3-cyclobutylpropanoic acid is approximately 27-fold less potent as a COX-2 inhibitor [2].
| Evidence Dimension | In vitro COX-2 inhibition |
|---|---|
| Target Compound Data | IC50 = 30,000 nM |
| Comparator Or Baseline | Ibuprofen: IC50 = 1,100 nM |
| Quantified Difference | 3-cyclobutylpropanoic acid is 27-fold less potent than ibuprofen (30000 nM / 1100 nM = 27.3) |
| Conditions | Ovine COX-1/COX-2 assay kit (Cayman Chemicals) for ibuprofen; similar enzymatic inhibition context for 3-cyclobutylpropanoic acid. |
Why This Matters
This defined, moderate COX-2 activity makes it a useful reference compound or tool for studying alternative inflammatory pathways (e.g., lipoxygenase) without the strong COX inhibition that would dominate the experimental signal.
- [1] BindingDB. Ki Summary: BDBM50009859. IC50: 30000 nM for Prostaglandin G/H synthase 2 (COX-2). View Source
- [2] PMC, NIH. Table 1: In vitro COX-2 inhibition data for Ibuprofen. IC50: 1.1 μM (1100 nM). View Source
